2-azaspiro[3.5]nonane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-azaspiro[3.5]nonane-2-carboxamide is a versatile small molecule scaffold with the molecular formula C₉H₁₆N₂O and a molecular weight of 168.24 g/mol . This compound features a spirocyclic structure, which is a bicyclic system where two rings are connected through a single atom. The spirocyclic framework is known for its rigidity and unique three-dimensional shape, making it an interesting target for synthetic chemists and researchers in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-azaspiro[3.5]nonane-2-carboxamide typically involves the formation of the spirocyclic core followed by the introduction of the carboxamide group. One common method involves the cyclization of a suitable precursor, such as an amino alcohol or an amino acid derivative, under acidic or basic conditions. The reaction conditions often include the use of a strong acid or base, such as hydrochloric acid or sodium hydroxide, and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, could be employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-azaspiro[3.5]nonane-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic core or the carboxamide group.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents onto the spirocyclic framework.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the spirocyclic core .
Scientific Research Applications
2-azaspiro[3.5]nonane-2-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-azaspiro[3.5]nonane-2-carboxamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The spirocyclic structure can enhance the compound’s binding affinity and selectivity for its targets, making it a valuable scaffold for drug design .
Comparison with Similar Compounds
Similar Compounds
- 2-azaspiro[3.3]heptane-2-carboxamide
- 2-azaspiro[4.5]decane-2-carboxamide
- 1-oxa-6-azaspiro[4.4]nonane
Uniqueness
2-azaspiro[3.5]nonane-2-carboxamide is unique due to its specific spirocyclic structure, which imparts distinct physicochemical properties compared to other spirocyclic compounds. The rigidity and three-dimensional shape of the spirocyclic core can enhance the compound’s stability and reactivity, making it a valuable scaffold for various applications in chemistry, biology, and medicine .
Properties
CAS No. |
1862780-74-2 |
---|---|
Molecular Formula |
C9H16N2O |
Molecular Weight |
168.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.